Spiro[3.3]heptane-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHLUSGMOSPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605186 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28114-87-6 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Spiro 3.3 Heptane 2 Carboxylic Acid and Its Derivatives
Overview of General Spiro[3.3]heptane Synthesis Strategies
The construction of the spiro[3.3]heptane framework is primarily achieved through a few key strategic approaches. These include cycloaddition reactions, double substitution reactions on a central carbon, and rearrangements of other strained ring systems. chemrxiv.org These methods provide access to a variety of substituted spiro[3.3]heptanes that can be further elaborated into derivatives like the target carboxylic acid. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. For instance, while classical methods are established for the parent compound, their application to creating substituted and chiral analogs can be limited, prompting the development of novel approaches. nih.gov
[2+2] cycloaddition reactions represent a powerful and common method for the formation of cyclobutane (B1203170) rings, which are the core components of the spiro[3.3]heptane system. nih.govchemrxiv.org This strategy typically involves the reaction of a ketene (B1206846) or a ketene equivalent with an olefin.
The cycloaddition of dichloroketene (B1203229) with olefins is a well-established method for synthesizing α,α-dichlorocyclobutanones, which are versatile intermediates. researchgate.net Dichloroketene, often generated in situ from trichloroacetyl chloride and activated zinc or from dichloroacetyl chloride and triethylamine, is highly reactive and readily undergoes cycloaddition with a variety of alkenes, including unactivated ones like cyclopentene. researchgate.netrsc.org
In the context of spiro[3.3]heptane synthesis, a key reaction involves the [2+2] cycloaddition of dichloroketene with methylenecyclobutane (B73084). nih.gov This reaction constructs the second cyclobutane ring onto a pre-existing one, directly forming the spirocyclic core. The resulting dichlorinated spiro[3.3]heptanone can then be reductively dehalogenated, for example, using zinc, to yield the corresponding spiro[3.3]heptan-2-one. google.com This ketone is a key intermediate that can be further modified to introduce the carboxylic acid functionality. A general sequence involves a twofold reaction of a terminal alkene with trichloroacetic acid chloride to build a 2,2-dichlorocyclobutanone, followed by reductive removal of the chlorine atoms. google.com This approach was utilized to create a 1,6-disubstituted spiro[3.3]heptane core via the cycloaddition of dichloroketene with a suitable methylenecyclobutane derivative. nih.gov
| Reactants | Reagents | Product | Reference |
| Cycloheptatriene, Trichloroacetyl chloride | Activated Zinc | 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one | rsc.org |
| Olefins, Dichloroacetyl chloride | Triethylamine | α,α-dichlorocyclobutanone derivatives | researchgate.net |
| Methylenecyclobutane, Dichloroketene | - | Dichlorinated spiro[3.3]heptanone | nih.gov |
Photochemical [2+2] cycloadditions offer another route to cyclobutane rings, proceeding through the excitation of an alkene to its excited state, which then reacts with a ground-state alkene. youtube.comyoutube.com This method can be applied to the synthesis of spirocycles. For example, light-induced cycloadditions of cyclic enones to alkenes can produce bicyclic systems. scilit.com The stereochemistry of the products is determined by the orbitals involved, specifically the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com Under photochemical conditions, an electron is promoted to a higher energy orbital, changing the HOMO and allowing for cycloadditions that are thermally forbidden. youtube.com While a direct application to form the spiro[3.3]heptane-2-carboxylic acid core is not prominently documented, the photochemical [2+2] cycloaddition of an appropriately substituted cyclobutylidene derivative with an alkene represents a plausible, albeit less common, synthetic pathway.
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org In certain complex synthetic cascades, this reaction can be part of a tandem sequence to build polycyclic systems. nih.gov For instance, oximes can undergo intramolecular Michael addition to form cyclic nitrones, which then act as 1,3-dipoles in subsequent cycloaddition reactions. rsc.org Similarly, azomethine ylides, generated in situ, are common 1,3-dipoles used to synthesize spiro-pyrrolidine systems through [3+2] cycloadditions. nih.govrsc.orgnih.gov While highly effective for creating spiro-fused five-membered rings, the direct application of a tandem 1,3-dipolar cycloaddition to construct the dual four-membered ring system of spiro[3.3]heptane is not a standard or documented strategy. The inherent mechanism forms a five-membered ring, which is structurally distinct from the cyclobutane rings required for the spiro[3.3]heptane scaffold.
A classical and effective strategy for forming spirocycles is through double substitution reactions at a single carbon atom. This approach involves alkylating a substrate containing two acidic protons with a di-electrophile. For the synthesis of spiro[3.3]heptane systems, this typically involves the reaction of a malonic ester derivative with 1,3-dibromopropane (B121459) or a related 1,3-dielectrophile to form a cyclobutane ring, followed by a second, similar cyclization.
A foundational synthesis of a spiro[3.3]heptane dicarboxylic acid, known as Fecht's acid, utilized the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide (2,2-bis(bromomethyl)-1,3-dibromopropane). wikipedia.org Similarly, esters incorporating the spiro[3.3]heptane ring have been prepared using a diethyl malonate synthesis. tandfonline.com This method builds the spirocyclic core by forming two rings around a central quaternary carbon. The resulting spiro[3.3]heptane-2,6-dicarboxylic acid or its esters can then serve as precursors for further chemical modifications.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Malonic ester | Pentaerythritol tetrabromide | Spiro[3.3]heptane dicarboxylic acid | wikipedia.org |
| Diethyl malonate | 1,3-dihalopropane derivative (iterative) | Spiro[3.3]heptane ester | tandfonline.com |
Rearrangements of highly strained ring systems provide a modern and elegant pathway to spiro[3.3]heptane derivatives, driven by the release of ring strain. nih.govchemrxiv.org A notable example is the semipinacol rearrangement. nih.govnih.gov In a recently developed method, spiro[3.3]heptan-1-ones are synthesized via a 'strain-relocating' semipinacol rearrangement. nih.gov This process involves the addition of lithiated 1-sulfonylbicyclo[1.1.0]butanes to 1-sulfonylcyclopropanols. nih.govresearchgate.net The resulting 1-bicyclobutylcyclopropanol intermediate readily rearranges in the presence of an acid, like methanesulfonic acid (MsOH), to afford the substituted spiro[3.3]heptan-1-one. nih.govnih.gov This method is notable for its efficiency and stereospecificity, allowing for the synthesis of optically active spiro[3.3]heptan-1-ones from chiral cyclopropanone (B1606653) equivalents. nih.gov The rearrangement likely proceeds through the protonation of the bicyclobutyl group, followed by a Current time information in Le Flore County, US.nih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govnih.gov
Radical Dearomatization and Cascade Reactions
Radical dearomatization has emerged as a powerful strategy for the construction of spirocyclic frameworks. researchgate.netnih.gov This approach often involves a cascade of reactions, allowing for the rapid assembly of complex molecular architectures from relatively simple starting materials. researchgate.netresearchgate.net These reactions can be initiated by various means, including photoredox catalysis, and often proceed through key radical intermediates that undergo spirocyclization. nih.gov
One notable example involves the use of acyl radicals which can undergo a 6-exo-trig spirocyclization through dearomatization of an aromatic ring, ultimately leading to chromanone-based spiro compounds. nih.gov The mechanism typically involves the generation of a radical species that adds to an aromatic ring, followed by a cyclization event that disrupts the aromaticity and forms the spirocyclic core. researchgate.netnih.gov These cascade reactions are advantageous due to their efficiency in forming multiple bonds in a single operational step. researchgate.netnih.gov
Oxidative Cyclization and Anodic Coupling Reactions
Oxidative cyclization represents another key method for synthesizing spiro compounds. science.govnih.gov This can be achieved through various reagents and conditions, including the use of hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). rsc.org These reactions can proceed through radical or cationic intermediates, leading to the formation of the spirocyclic system. nih.gov
Anodic coupling reactions, a type of electrochemical synthesis, offer a powerful and often more environmentally friendly alternative for constructing spirocycles. acs.orgnih.govacs.org This method utilizes an electric current to initiate the desired chemical transformation, often avoiding the need for harsh chemical oxidants. acs.org For instance, the anodic oxidation of amides can lead to the formation of spirocyclic L-pyroglutamide building blocks. acs.org The mechanism of these reactions can involve the generation of radical cations from electron-rich olefins, which then undergo intramolecular cyclization. nih.gov
Specific Synthetic Routes to this compound
Several specific methods have been reported for the targeted synthesis of this compound.
Hydrolysis of Spiro[3.3]heptane Derivatives to Carboxylic Acids
A common and straightforward method for obtaining this compound involves the hydrolysis of its corresponding ester or other carboxylate derivatives. libretexts.orglibretexts.orgchemguide.co.uk This reaction can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk
Acid-catalyzed hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is typically reversible. libretexts.orgchemguide.co.uk
Base-catalyzed hydrolysis (saponification): The ester is treated with a base, such as sodium hydroxide, to yield the carboxylate salt, which is then acidified to produce the final carboxylic acid. This method is generally irreversible and often preferred for its higher completion rate. libretexts.orgchemguide.co.uk
For example, the hydrolysis of a suitable spiro[3.3]heptane ester would directly yield this compound and the corresponding alcohol. libretexts.org
Oxidative Cleavage Methods
Oxidative cleavage of specific precursors can also lead to the formation of this compound. This can involve the cleavage of carbon-carbon double or triple bonds within a larger molecule that already contains the spiro[3.3]heptane core. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, the oxidation of a spiro[3.3]heptane derivative bearing a suitable side chain, such as an alkene or alkyne, can be cleaved to afford the carboxylic acid. organic-chemistry.org Various oxidizing agents can be employed, including ozone, permanganate, or ruthenium tetroxide in combination with an oxidant like Oxone®. organic-chemistry.org
A specific, though not directly for the title compound, example is the thermal decarboxylation of crude spiro[3.3]heptane-3,3-dicarboxylic acid at high temperatures (220 °C) to yield this compound. prepchem.com
Modular Approaches Utilizing Keteneiminium Salts
A highly modular and versatile approach to substituted spiro[3.3]heptanes involves the [2+2] cycloaddition of keteneiminium salts with alkenes. nih.govresearchgate.net This method allows for the construction of the spiro[3.3]heptanone core, which can then be further functionalized to the desired carboxylic acid. researchgate.net
The general strategy involves the reaction of an N,N-dimethylamide of a carboxylic acid with triflic anhydride (B1165640) in the presence of a base to form a keteneiminium salt. This reactive intermediate then undergoes a cycloaddition with an alkene to form a cyclobutanone (B123998) ring, thus creating the spiro[3.3]heptanone skeleton. researchgate.netresearchgate.net The resulting ketone can be converted to the carboxylic acid through various synthetic transformations, such as a Wolff-Kishner reduction followed by oxidation of a suitable precursor. researchgate.net This approach is particularly valuable for creating a library of substituted spiro[3.3]heptane derivatives due to the wide variety of commercially available starting amides and alkenes. researchgate.net
Green Chemistry Approaches in Spiro Compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. utrgv.edursc.orgrsc.org Green chemistry principles are increasingly being applied to the synthesis of spiro compounds to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. utrgv.edunih.govmdpi.com
Key green chemistry strategies in spiro compound synthesis include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. utrgv.edunih.gov
Use of environmentally friendly solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.org
Catalysis: The use of catalysts, such as iodine or sulfamic acid, in small amounts is preferred over stoichiometric reagents to minimize waste. rsc.orgnih.gov
Multicomponent reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and reduce the number of synthetic steps and purification processes. rsc.orgmdpi.com
For example, a five-component reaction using microwave irradiation in water as a solvent has been developed for the synthesis of spiro compounds, showcasing a sustainable and faster alternative to classical methods. utrgv.edu
Scalability and Efficiency of Synthetic Pathways
The practical application of spiro[3.3]heptane derivatives in areas like drug discovery necessitates synthetic routes that are not only high-yielding but also amenable to large-scale production. Several approaches have been developed to meet these demands.
One notable method involves the thermal decarboxylation of crude spiro[3.3]heptane-3,3-dicarboxylic acid. prepchem.com Heating this precursor at 220°C for 30 minutes, or until the evolution of carbon dioxide ceases, directly yields this compound. prepchem.com This method is straightforward and avoids the use of complex reagents, making it potentially scalable.
Another scalable approach begins with the condensation of dimethyl malonate and pentaerythrityl tetrabromide in amyl alcohol. researchgate.net This reaction forms tetraamyl-spiro[3.3]heptane-2,2,6,6-tetracarboxylate, which can then be hydrolyzed and decarboxylated to produce the desired spiro[3.3]heptane-2,6-dicarboxylic acid. researchgate.net Furthermore, a modular approach to substituted spiro[3.3]heptanes has been developed, reacting keteneiminium salts with alkenes to form cyclobutanones, which are precursors to the spiro[3.3]heptane core. researchgate.net This strategy is advantageous due to its use of commercially available starting materials. researchgate.net
For derivatives, such as those of 2-azaspiro[3.3]heptane-1-carboxylic acid, synthetic transformations have been successfully scaled up to produce multigram quantities of the final compounds. researchgate.net These scalable syntheses often involve facile procedures, highlighting their potential for larger-scale applications. researchgate.net
Table 1: Comparison of Synthetic Pathways for this compound
| Starting Material | Key Transformation | Product | Advantages | Reference |
|---|---|---|---|---|
| Spiro[3.3]heptane-3,3-dicarboxylic acid | Thermal decarboxylation | This compound | Simple, direct | prepchem.com |
| Dimethyl malonate and pentaerythrityl tetrabromide | Condensation, hydrolysis, decarboxylation | Spiro[3.3]heptane-2,6-dicarboxylic acid | Scalable | researchgate.net |
| N,N-dimethylamide of cyclobutane carboxylic acid and alkenes | Reaction with (CF3SO2)2O/collidine, hydrolysis | Substituted spiro[3.3]heptanes | Modular, uses commercial materials | researchgate.net |
Asymmetric Synthesis and Stereocontrol
The biological activity of spiro[3.3]heptane derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the absolute configuration of these molecules is of paramount importance.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of enantiopure spiro[3.3]heptane derivatives.
For instance, the Strecker reaction, utilizing chiral amine auxiliaries like (R)-α-phenylglycinol, has been used to install the chiral amino acid moiety in 2,6-substituted spiro[3.3]heptane derivatives. nih.gov However, for 1,6-substituted spiro[3.3]heptanes, Ellman's sulfinamide has proven to be a more effective chiral auxiliary. nih.gov The resulting adducts are more stable and allow for more efficient chromatographic separation, leading to enantiopure derivatives. nih.gov
Other commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones, which are effective in controlling stereoselectivity in reactions like aldol (B89426) additions and alkylations. sigmaaldrich.com Ephedrine derivatives are also widely used for the asymmetric synthesis of optically active carboxylic acids. sigmaaldrich.com
Enzyme-catalyzed asymmetric hydrolysis is another powerful tool for obtaining enantiopure spiro[3.3]heptane derivatives. For example, pig liver esterase has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding the axially chiral 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with moderate optical purity and in high chemical yield. rsc.org
In addition to controlling enantioselectivity, directing the formation of a specific diastereomer is crucial in the synthesis of complex molecules with multiple stereocenters. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. nih.gov
The synthesis of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold provides a clear example of diastereoselection. nih.gov The synthetic approach allows for the divergent synthesis of various isomers, with the formation of the spirocyclic scaffold achieved from a common precursor. nih.gov The Meinwald oxirane rearrangement of a corresponding 8-oxadispiro[2.0.3.1]octane derivative has been utilized to construct the 1,6-disubstituted spiro[3.3]heptane core. nih.gov This rearrangement can theoretically lead to two different products, but the expansion of the cyclopropyl (B3062369) ring is favored. nih.gov
The stereochemical determination of the resulting products is a critical step. Techniques such as X-ray crystallography and vibrational circular dichroism (VCD) spectroscopy are employed to unambiguously determine the absolute configuration of the chiral molecules. researchgate.net For example, the crystal and molecular structure and absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid were determined at -160°C. wikipedia.org
Table 2: Chiral Auxiliaries in Spiro[3.3]heptane Synthesis
| Chiral Auxiliary | Application | Key Feature | Reference |
|---|---|---|---|
| (R)-α-phenylglycinol | Strecker reaction for 2,6-substituted derivatives | Readily accessible | nih.gov |
| Ellman's sulfinamide | Strecker reaction for 1,6-substituted derivatives | More stable adducts, better separation | nih.gov |
| Pig Liver Esterase | Asymmetric hydrolysis | High chemical yield, moderate optical purity | rsc.org |
Chemical Reactivity and Transformations of Spiro 3.3 Heptane 2 Carboxylic Acid
Reactivity of Carboxylic Acid Functional Group
The carboxylic acid moiety (-COOH) is the primary site of chemical reactivity, undergoing transformations typical for this functional group.
Oxidation Reactions
Carboxylic acids are generally in a high oxidation state and are resistant to further oxidation under standard conditions. The carbon atom of the carboxyl group is already bonded to two oxygen atoms, making its further oxidation energetically unfavorable. Reactions that do occur, such as the Hunsdiecker reaction, are decarboxylative halogenations rather than true oxidations of the carboxyl carbon. byjus.comwikipedia.org In this reaction, the silver salt of the carboxylic acid reacts with a halogen like bromine to produce an alkyl halide, with the loss of carbon dioxide. byjus.comwikipedia.org While theoretically possible for spiro[3.3]heptane-2-carboxylic acid, specific examples in the literature are scarce, and such reactions on strained rings can sometimes lead to cleavage of the ring system if not performed under carefully controlled, low-temperature conditions. caltech.edu
Reduction Reactions
The carboxylic acid group can be readily reduced to a primary alcohol. This transformation is a cornerstone of synthetic organic chemistry. Powerful reducing agents are required for this conversion, as carboxylic acids are less reactive towards nucleophilic attack than their corresponding esters or acyl chlorides.
Common reagents for this reduction include:
Lithium Aluminum Hydride (LiAlH₄): A strong, non-selective reducing agent capable of converting carboxylic acids directly to alcohols.
Sodium Borohydride (NaBH₄): Generally considered too mild to reduce carboxylic acids directly, it is sometimes used in conjunction with additives or at higher temperatures, though LiAlH₄ is more common for this purpose.
The product of the reduction of this compound is (spiro[3.3]heptan-2-yl)methanol. This reaction proceeds via a metal-carboxylate salt intermediate, which is then reduced.
Table 1: Selected Reduction Reactions
| Reactant | Reagent | Product | Notes |
|---|
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. For the carboxylic acid itself, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is typically facilitated by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride.
The formation of an acyl chloride is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then readily react with a wide range of nucleophiles (e.g., alcohols, amines) to form esters, amides, and other derivatives.
Reactions Influenced by the Spirocyclic Structure
The spiro[3.3]heptane core is not merely a passive scaffold; its unique structural features significantly influence the reactivity of the attached carboxylic acid group.
Steric Hindrance: The rigid, three-dimensional nature of the spiro[3.3]heptane cage creates a specific steric environment around the C2 position. This can influence the approach of bulky reagents or nucleophiles to the carbonyl carbon, potentially affecting reaction rates and stereochemical outcomes.
Ring Strain: The cyclobutane (B1203170) rings in the spiro[3.3]heptane system possess considerable angle strain. nih.gov While the core is generally stable under many reaction conditions, harsh reagents or high temperatures could potentially lead to ring-opening side reactions. caltech.edu For example, studies on the Hunsdiecker degradation of other cyclobutane carboxylic acids have shown that ring cleavage can occur unless low-temperature techniques are employed. caltech.edu
Conformational Rigidity: Unlike flexible alkyl chains, the spirocyclic framework holds the carboxylic acid in a well-defined spatial orientation. This property is highly valuable in fields like medicinal chemistry, where the precise positioning of functional groups is critical for binding to biological targets such as enzymes or receptors. The spiro[3.3]heptane moiety is often used as a saturated, non-planar bioisostere for a phenyl ring, providing improved physicochemical properties while maintaining a rigid vector for substituent placement.
Derivatization Strategies for this compound
The derivatization of this compound is crucial for its application as a building block in medicinal chemistry and materials science. These strategies primarily involve the conversion of the carboxylic acid into other functional groups like esters and amides.
Formation of Esters, Amides, and Other Carboxylic Acid Derivatives
Esters and amides are the most common derivatives synthesized from this compound. The methods employed are standard for carboxylic acid transformations but are selected based on substrate compatibility and desired yield.
Esterification:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com
Alkylation: Esters can also be formed by alkylating the carboxylate salt with an alkyl halide.
Amidation: The formation of an amide bond requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. hepatochem.com This is typically achieved in one of two ways:
Conversion to Acyl Chloride: As discussed in section 3.1.3, the carboxylic acid is first converted to the highly reactive spiro[3.3]heptane-2-carbonyl chloride using a reagent like thionyl chloride (SOCl₂). This intermediate then reacts rapidly with a primary or secondary amine to yield the corresponding amide.
Use of Coupling Reagents: A wide variety of modern coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure. hepatochem.compeptide.com These reagents activate the carboxylic acid in situ. This is often the preferred method for complex molecules as it uses milder conditions and avoids the isolation of the sensitive acyl chloride.
Table 2: Common Derivatization Reactions and Reagents
| Derivative | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Esters | |||
| Methyl Ester | Methanol (MeOH), H₂SO₄ (cat.), heat | Methyl spiro[3.3]heptane-2-carboxylate | Fischer Esterification. masterorganicchemistry.comchemguide.co.uk |
| Ethyl Ester | Ethanol (EtOH), EDCI, DMAP, in DCM | Ethyl spiro[3.3]heptane-2-carboxylate | Carbodiimide-mediated coupling. hepatochem.com |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) or Boc-anhydride, DMAP | tert-Butyl spiro[3.3]heptane-2-carboxylate | Provides an ester that can be cleaved under acidic conditions (e.g., with TFA). |
| Amides |
Introduction of Halogens and Other Functional Groups
The introduction of halogens and other functional groups onto the spiro[3.3]heptane framework is a key strategy for modulating the physicochemical properties of derivatives of this compound. Research has demonstrated the synthesis of various functionalized spiro[3.3]heptanes, which can then be converted into the corresponding carboxylic acids. This approach allows for the incorporation of a diverse range of substituents.
A modular approach to synthesizing substituted spiro[3.3]heptanes involves the reaction of N,N-dimethylamides of cyclobutane carboxylic acids with various alkenes in the presence of trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) and a base like collidine. researchgate.net This method leads to the formation of spiro[3.3]heptanones, which can be subsequently transformed into the desired carboxylic acids. researchgate.net The reaction is notably compatible with a range of functional groups on the alkene starting material. researchgate.net
This synthetic route has been successfully used to prepare spiro[3.3]heptane structures bearing halogen atoms. For instance, alkenes containing chlorine and bromine have been effectively utilized to yield the corresponding halogenated spiro[3.3]heptanones. researchgate.net Beyond halogens, this method also accommodates the presence of silyl (B83357) groups and nitrogen-containing functionalities such as N-Tosyl (N-Ts) groups and even an azetidine (B1206935) ring. researchgate.net The subsequent conversion of these functionalized spiro[3.3]heptanone intermediates provides access to a library of substituted this compound analogues. For example, the ketone trans-39, prepared through this method, can be converted to the carboxylic acid trans-75. researchgate.net
Furthermore, functional group interconversions on the fully formed spiro[3.3]heptane scaffold have been reported. researchgate.net This includes the oxidation of a phenyl substituent to a carboxylic acid and the conversion of an aniline (B41778) derivative to a phenol. researchgate.net
The table below summarizes examples of functional groups that have been incorporated into the spiro[3.3]heptane core.
Table 1: Examples of Functionalized Spiro[3.3]heptane Derivatives
| Functional Group | Example Compound Type | Precursor | Method | Reference |
|---|---|---|---|---|
| Chlorine | Chloro-substituted spiro[3.3]heptanone | Chloro-substituted alkene | Thermal reaction with N,N-dimethylamide of cyclobutane carboxylic acid | researchgate.net |
| Bromine | Bromo-substituted spiro[3.3]heptanone | Bromo-substituted alkene | Thermal reaction with N,N-dimethylamide of cyclobutane carboxylic acid | researchgate.net |
| Silyl Group | Silyl-substituted spiro[3.3]heptanone | Silyl-substituted alkene | Thermal reaction with N,N-dimethylamide of cyclobutane carboxylic acid | researchgate.net |
| N-Ts Group | N-Ts-substituted spiro[3.3]heptanone | N-Ts-substituted alkene | Thermal reaction with N,N-dimethylamide of cyclobutane carboxylic acid | researchgate.net |
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the properties of a lead compound while retaining its biological activity. drughunter.com Bioisosteres are functional groups or molecules that possess similar physical and chemical characteristics, which allow them to produce broadly similar biological effects. u-tokyo.ac.jp For carboxylic acids, this strategy is often employed to enhance metabolic stability, improve pharmacokinetic profiles, and modulate acidity. drughunter.comhyphadiscovery.com The carboxylic acid group can be replaced by a variety of other functionalities, which are broadly classified as classical or non-classical bioisosteres. drughunter.com
In the context of this compound, the carboxylic acid moiety is a prime target for bioisosteric replacement to create novel analogues with potentially superior drug-like properties. While the spiro[3.3]heptane core itself has been explored as a bioisosteric replacement for phenyl rings, the focus here is on replacing the carboxylic acid group attached to this unique scaffold. researchgate.netresearchgate.net
Common bioisosteres for the carboxylic acid group include various acidic heterocycles and other functional groups that can mimic the charge and hydrogen bonding capabilities of the original carboxyl group. drughunter.comu-tokyo.ac.jp One of the most widely used non-classical bioisosteres for a carboxylic acid is the tetrazole ring. drughunter.comu-tokyo.ac.jp At physiological pH, the tetrazole group is anionic and more lipophilic than the corresponding carboxylate. u-tokyo.ac.jp This replacement has been successful in many drug candidates, leading to improved potency and pharmacokinetic properties. drughunter.com
The table below outlines key bioisosteres for carboxylic acids that could be applied to this compound.
Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Group
| Bioisostere | Type | Key Properties | Potential Advantage | Reference |
|---|---|---|---|---|
| Tetrazole | Non-classical, Acidic | Anionic at physiological pH, more lipophilic than carboxylate | Can improve potency and metabolic stability (resists acyl glucuronidation) | drughunter.comu-tokyo.ac.jphyphadiscovery.com |
| N-Acylsulfonamide | Non-classical, Acidic | pKa values can be similar to carboxylic acids | Mimics charge and hydrogen bonding; can alter metabolic pathways | u-tokyo.ac.jphyphadiscovery.com |
| Isooxazolol | Non-classical, Acidic | Acidic heterocycle | Can serve as a carboxylic acid mimic | hyphadiscovery.com |
Advanced Characterization Techniques in Spiro 3.3 Heptane 2 Carboxylic Acid Research
Spectroscopic Methods
Spectroscopy is a cornerstone in the analysis of molecular structures. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce significant structural details. For Spiro[3.3]heptane-2-carboxylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In ¹H NMR spectroscopy of this compound, the acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. The protons on the spirocyclic skeleton would appear in the upfield region, generally between 1.5 and 3.0 ppm. The proton on the carbon bearing the carboxylic acid (the α-proton) would likely be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the adjacent carboxyl group.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, expected to have a chemical shift in the range of 175-185 ppm. The central spiro carbon, being a quaternary carbon, would have a unique chemical shift. The remaining aliphatic carbons of the two cyclobutane (B1203170) rings would appear in the upfield region of the spectrum.
| Expected ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 10.0 - 13.0 | (s, 1H), -COOH |
| 2.5 - 3.0 | (m, 1H), -CH COOH |
| 1.5 - 2.5 | (m, 10H), other -CH ₂- |
| Expected ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 175 - 185 | -C OOH |
| 40 - 50 | Spiro C |
| 20 - 40 | Aliphatic C H and C H₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is highly characteristic. For this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. google.com A sharp, strong absorption band corresponding to the carbonyl (C=O) stretch is anticipated between 1690-1760 cm⁻¹. google.com Additionally, a C-O stretching band is expected to appear in the 1210-1320 cm⁻¹ region. google.com
| Characteristic IR Absorption Bands | |
| Frequency (cm⁻¹) | Vibration |
| 2500-3300 | O-H stretch (very broad) |
| 1690-1760 | C=O stretch (strong, sharp) |
| 1210-1320 | C-O stretch |
| 1395-1440 | O-H bend |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby establishing the molecular weight and offering clues to its structure. For this compound (C₈H₁₂O₂), the molecular weight is 140.18 g/mol . In a typical mass spectrum, one would look for the molecular ion peak (M⁺) at m/z = 140. Fragmentation of carboxylic acids often involves the loss of the hydroxyl group (•OH), leading to a peak at M-17, or the loss of the entire carboxyl group (•COOH), resulting in a peak at M-45. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
| Predicted Mass Spectrometry Data | |
| Adduct | m/z (Mass/Charge Ratio) |
| [M+H]⁺ | 141.0910 |
| [M+Na]⁺ | 163.0729 |
| [M-H]⁻ | 139.0764 |
Elemental Analysis (CHN analysis)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (and sometimes other elements) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₈H₁₂O₂, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and purity.
| Elemental Analysis for C₈H₁₂O₂ | |
| Element | Theoretical Weight % |
| Carbon (C) | 68.55% |
| Hydrogen (H) | 8.63% |
| Oxygen (O) | 22.82% |
Computational and Theoretical Studies of Spiro 3.3 Heptane 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometry of molecules like spiro[3.3]heptane-2-carboxylic acid. google.com Methods like DFT are used to perform geometry optimizations, a process that determines the most stable three-dimensional arrangement of atoms by finding the lowest energy conformation. stackexchange.comyoutube.com
The B3LYP functional is a popular hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used because of its favorable balance between computational cost and accuracy for a broad range of chemical systems. Calculations using such methods provide critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, DFT calculations are essential for understanding the subtle puckering of the cyclobutane (B1203170) rings within the spiro[3.3]heptane core. nih.govresearchgate.net Furthermore, these methods can predict various properties, including dipole moments, vibrational frequencies (IR spectra), and the energies of molecular orbitals (HOMO/LUMO), which are key to understanding the molecule's reactivity. youtube.com
Table 1: Overview of Quantum Chemical Calculation Applications
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| DFT (General) | Ground-state energy, electron density, molecular orbitals. | Provides a fundamental understanding of electronic structure and stability. |
| B3LYP Functional | Optimized molecular geometry (bond lengths/angles), vibrational frequencies. | Accurately predicts the 3D structure and IR spectrum. |
| Geometry Optimization | Lowest-energy conformation, structural parameters. | Determines the precise puckered shape of the spirocyclic system. stackexchange.com |
| Frequency Analysis | Characterization of stationary points (minima vs. transition states), prediction of IR spectra. | Confirms a stable structure has been found and allows for comparison with experimental spectroscopic data. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed insight into the dynamic behavior of chemical systems, which is complementary to the static picture provided by quantum chemical calculations. mdpi.com
While specific MD simulation studies focused solely on this compound are not extensively documented in the literature, the methodology is highly applicable. MD simulations could be employed to understand how this molecule behaves in different environments, such as in solution or when interacting with a biological target like a protein or enzyme. mdpi.com In such a simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, allowing researchers to observe conformational changes, intermolecular interactions (e.g., hydrogen bonding), and binding affinities. This is particularly relevant in drug discovery, where MD simulations help characterize protein-ligand interactions and predict the stability of the resulting complex. mdpi.comresearchgate.net
Conformational Analysis and Rigidification
The spiro[3.3]heptane scaffold is characterized by its significant rigidity. researchgate.net Unlike flexible chains or larger rings, the spirocyclic structure severely limits the number of accessible conformations. This conformational restriction is a key feature that makes it a valuable component in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target and provides a well-defined orientation for its functional groups. acs.org
Computational conformational analysis confirms that the cyclobutane rings in the spiro[3.3]heptane core are not planar but are puckered. nih.gov X-ray crystallography studies on derivatives have quantified this puckering. nih.gov These experimental findings are supported and can be further explored by computational energy calculations, which can map the potential energy surface associated with ring puckering and determine the energy barriers between different puckered conformations. The defined, non-planar geometry has led to the spiro[3.3]heptane scaffold being considered a non-collinear bioisostere, capable of mimicking substituted phenyl rings in drug candidates. researchgate.net
Table 2: Computed and Experimental Dihedral Angles in a Spiro[3.3]heptane Derivative
| Ring | Puckering Dihedral Angle (degrees) | Source |
|---|---|---|
| Cyclobutane Ring 1 | 12.9 (7) | Experimental (X-ray) nih.gov |
| Cyclobutane Ring 2 | 21.2 (5) | Experimental (X-ray) nih.gov |
Data from a 2,2,6,6-tetrasubstituted spiro[3.3]heptane derivative, illustrating the non-planar nature of the rings.
Reaction Pathway and Mechanism Studies
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information is crucial for understanding why a particular reaction is fast or slow, and why it yields certain products over others. rsc.org
For the synthesis of the spiro[3.3]heptane core, several reaction pathways have been explored, including the Meinwald rearrangement of oxiranes and [2+2] cycloadditions. nih.gov Computational studies can model these complex transformations. For example, DFT calculations can determine the transition state structures and associated energy barriers for each step of the proposed mechanism. This allows chemists to rationalize experimental observations, such as the failure of a standard Wittig reaction for a particular substrate, which necessitated the use of the Tebbe protocol. nih.gov By comparing the calculated energy profiles of competing pathways, a deeper understanding of the factors controlling the reaction outcome can be achieved. rsc.orgnih.gov
Prediction of Chemical Behavior and Selectivity
A primary goal of computational chemistry is to predict the behavior and selectivity of chemical reactions before they are run in the lab. rsc.org By understanding reaction mechanisms and conformational properties, it becomes possible to forecast the outcome of new transformations. nih.gov
For this compound and its derivatives, this includes predicting both regioselectivity and stereoselectivity. For instance, in reactions that could yield multiple isomers, the relative energies of the competing transition states can be calculated. According to transition state theory, the pathway with the lower energy barrier will be faster, and thus its corresponding product will be favored. nih.gov This approach can explain, for example, why the expansion of a cyclopropyl (B3062369) ring might be favored over other potential rearrangements in a synthetic sequence. nih.gov
Modern approaches also leverage machine learning, where models are trained on large datasets of known reactions to predict the outcomes of new ones. rsc.orgnih.govrsc.org These tools can rapidly assess the likelihood of different C-H functionalization reactions, for example, providing quantitative scores for each potential reaction site on a complex molecule. nih.govrsc.org Such predictive power is invaluable for planning efficient synthetic routes to novel spiro[3.3]heptane-based compounds. researchgate.net
Applications of Spiro 3.3 Heptane 2 Carboxylic Acid in Advanced Materials and Medicinal Chemistry
Application as Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. The properties of a MOF, including its pore size, shape, and surface chemistry, are dictated by the geometry and functionality of its constituent metal nodes and organic linkers. Carboxylic acids are among the most common functional groups used to create robust MOFs. researchgate.netresearchgate.net
Catalysis, Gas Storage, and Separation Technologies
The potential applications of MOFs constructed using spiro[3.3]heptane-2-carboxylic acid are intrinsically linked to the unique structural features it would impart. The introduction of these aliphatic, spirocyclic linkers would create a more hydrophobic pore environment compared to many traditional MOFs, which could be advantageous for the selective adsorption of nonpolar molecules or for performing catalysis in non-aqueous media.
In gas storage and separation, the specific size and shape of the pores defined by the spiro[3.3]heptane units could lead to size- and shape-selective binding of gas molecules. Furthermore, the introduction of functional groups onto the spiro[3.3]heptane backbone before MOF synthesis represents a strategy for creating tailored binding sites for specific gases like CO₂. The creation of open metal sites, where solvent molecules coordinated to the metal nodes are removed, can further enhance gas adsorption capacities. researchgate.net While specific MOFs based on this compound are not yet prominent in the literature, the principles of MOF design suggest it is a promising building block for creating novel materials for these advanced applications. nih.gov
Role in Polymer Synthesis
The incorporation of cyclic and rigid monomers into polymer chains is a well-established strategy for modifying the thermal and mechanical properties of the resulting materials. This compound serves as a valuable monomer for creating polymers with unique three-dimensional architectures.
The carboxylic acid functional group allows the monomer to be incorporated into polymer backbones through condensation polymerization, most commonly forming polyesters (via reaction with diols) or polyamides (via reaction with diamines). youtube.com Unlike polymers made from linear aliphatic or flat aromatic monomers, those containing the spiro[3.3]heptane unit would possess a more rigid and contorted backbone. Research on other spirocyclic monomers has shown that their rigid structure can significantly increase the glass transition temperature (Tg), stiffness, and thermal stability of polymers. lu.seresearchgate.net For instance, spirocyclic acetal (B89532) monomers are used to prepare high-performance polymers that can be chemically recycled. lu.seresearchgate.net Additionally, some radically polymerizable spirocyclic monomers have been investigated for the development of adhesive resins with low polymerization shrinkage. nih.gov The incorporation of this compound into polymer structures is therefore a promising route to novel materials with enhanced physical properties for a range of applications.
Spiro[3.3]heptane as a Bioisostere in Drug Discovery
Bioisosterism, the strategy of replacing a functional group or moiety in a biologically active molecule with another that retains or enhances its activity while improving its physicochemical properties, is a cornerstone of modern drug design. The spiro[3.3]heptane scaffold has emerged as a powerful and innovative three-dimensional (3D) bioisostere for several key structural motifs found in pharmaceuticals. rsc.org
Mimicking Benzene (B151609) and Other Cyclic Systems
The phenyl ring is the most ubiquitous ring system in approved drugs, but its planarity and lipophilicity can sometimes lead to poor solubility and metabolic instability. In recent years, saturated 3D scaffolds have been developed as non-classical bioisosteres to replace the benzene ring. researchgate.net While early examples like bicyclo[1.1.1]pentane and cubane (B1203433) mimicked the linear geometry of a para-substituted benzene ring, the spiro[3.3]heptane core has been successfully validated as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. researchgate.netnih.govscilit.com A key distinction is that the spiro[3.3]heptane scaffold possesses non-collinear exit vectors, demonstrating that strict geometric vector alignment is not always necessary to maintain biological function. researchgate.netchemrxiv.org
This concept has been validated by incorporating the spiro[3.3]heptane core into known drugs, creating novel, patent-free analogues with high potency. nih.govchemrxiv.org
Sonidegib Analogue: The meta-substituted benzene ring in the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane moiety. nih.govresearchgate.net
Vorinostat Analogue: In the anticancer agent Vorinostat, the terminal phenyl ring was replaced with a spiro[3.3]heptane scaffold, and the resulting analogue demonstrated comparable cytotoxic action in human cancer cell lines. researchgate.netresearchgate.net
Benzocaine Analogue: The para-substituted phenyl ring of the local anesthetic Benzocaine was substituted with a spiro[3.3]heptane core. The resulting compound showed a similar antinociceptive activity profile to Benzocaine in in-vivo models. researchgate.netchemrxiv.org
Table 1: Spiro[3.3]heptane as a Benzene Bioisostere in Drug Analogs
| Original Drug | Substituted Ring Type | Spiro[3.3]heptane Analog | Biological Activity Finding | Source |
|---|---|---|---|---|
| Sonidegib | meta-substituted Benzene | trans-76 / cis-76 | Saturated analogs showed high potency in biological assays. | nih.govresearchgate.net |
| Vorinostat | mono-substituted Benzene | (±)-77 | Analog demonstrated comparable cytotoxic action on HepG2 cancer cells to the parent drug. | researchgate.netresearchgate.net |
| Benzocaine | para-substituted Benzene | (±)-79 | Analog showed significant antinociceptive activity, very similar to that of Benzocaine. | researchgate.netchemrxiv.org |
Replacement for Piperidine (B6355638) and Piperazine (B1678402) Cores
Beyond aromatic systems, heteroatom-containing spiro[3.3]heptanes have proven to be excellent bioisosteres for commonly used saturated heterocycles like piperidine and piperazine. rsc.org These heterocycles are the third and fourth most frequently used ring systems in small molecule drugs, respectively, making the development of effective replacements highly valuable. rsc.org
The replacement of a piperidine or piperazine ring with a spiro[3.3]heptane derivative introduces a rigid, 3D-twisted geometry that differs significantly from the more flexible chair conformations of the six-membered rings. nih.gov This can lead to improved pharmacological properties:
2-Azaspiro[3.3]heptane and 1-Azaspiro[3.3]heptane for Piperidine: The 2-azaspiro[3.3]heptane motif was first proposed as a piperidine isostere in 2010, leading to compounds with improved solubility and metabolic stability. enamine.net More recently, 1-azaspiro[3.3]heptane has been validated as a next-generation bioisostere, showing similar solubility and lipophilicity but improved metabolic stability compared to the 2-aza isomer. rsc.orgenamine.netmedchemexpress.com In some cases, introducing the spirocycle can counterintuitively lower lipophilicity (logD) despite the net addition of a carbon atom. nih.gov
2,6-Diazaspiro[3.3]heptane for Piperazine: This diamine scaffold serves as a "stretched" piperazine mimic. blumberginstitute.org Its incorporation into bioactive compounds has been shown to improve target selectivity and reduce off-target effects. For example, replacing the piperazine ring in the PARP inhibitor Olaparib with 2,6-diazaspiro[3.3]heptane significantly improved target selectivity and reduced cytotoxicity. rsc.org In σ2 receptor ligands, replacement of piperazine with diazaspiro cores was explored to modulate binding affinity. mdpi.com
Table 2: Hetero-Spiro[3.3]heptanes as Bioisosteres for Saturated Heterocycles
| Spiro[3.3]heptane Derivative | Replaced Heterocycle | Key Advantages and Observations | Source |
|---|---|---|---|
| 1-Azaspiro[3.3]heptane / 2-Azaspiro[3.3]heptane | Piperidine | Improves solubility and metabolic stability; provides a rigid 3D scaffold; can lower lipophilicity. | rsc.orgnih.govenamine.net |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Acts as a rigid, "stretched" piperazine mimic; can enhance target selectivity and reduce off-target cytotoxicity. | rsc.orgblumberginstitute.orgmdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
While established methods for the synthesis of spiro[3.3]heptane derivatives exist, the development of more efficient, stereoselective, and scalable synthetic routes remains a primary focus of future research. A classical approach to Spiro[3.3]heptane-2-carboxylic acid involves the thermal decarboxylation of a spiro[3.3]heptane-2,2-dicarboxylic acid precursor. However, contemporary research is geared towards more sophisticated and versatile strategies.
One promising direction is the application of strain-relocating semipinacol rearrangements . This method has been successfully employed for the synthesis of spiro[3.3]heptan-1-ones, which are valuable precursors to a variety of functionalized spiro[3.3]heptanes, including the target carboxylic acid. This approach leverages the inherent ring strain of bicyclo[1.1.0]butane derivatives to drive the formation of the spirocyclic core. Further refinement of this methodology could lead to more direct and higher-yielding syntheses of this compound and its analogs.
Another area of active development is the synthesis of functionalized spiro[3.3]heptane building blocks. For instance, a practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane derivatives has been developed, commencing from a commercially available cyclobutanone (B123998). This multi-step process involves the construction of the spiro[3.3]heptane core via double alkylation of tosylmethyl isocyanide (TosMIC) or a malonate diester. Subsequent functional group transformations provide access to a diverse range of building blocks, including carboxylic acids.
Furthermore, photoredox catalysis is emerging as a powerful tool for the construction of complex molecular architectures. Its application to the synthesis of functionalized spiro[3.3]heptanes from readily available starting materials under mild reaction conditions is an area ripe for exploration. This could provide novel pathways to previously inaccessible derivatives.
The demand for enantiomerically pure compounds in the pharmaceutical industry is also driving the development of asymmetric synthetic methods . Enzyme-catalyzed approaches have shown promise for the asymmetric synthesis of spiro[3.3]heptane derivatives with axial chirality. Future work will likely focus on expanding the enzymatic toolbox and applying these methods to the synthesis of chiral this compound.
The following table summarizes some of the novel synthetic approaches being explored:
| Synthetic Methodology | Key Features | Potential Advantages |
| Strain-Relocating Semipinacol Rearrangement | Utilizes ring strain of bicyclo[1.1.0]butanes. | Efficient formation of the spiro[3.3]heptanone core. |
| Double Alkylation of TosMIC/Malonate Diester | Scalable synthesis of functionalized derivatives. | Access to a wide range of building blocks. |
| Photoredox Catalysis | Uses light to drive chemical reactions. | Mild reaction conditions and novel transformations. |
| Enzyme-Catalyzed Asymmetric Synthesis | Employs enzymes for stereocontrol. | Access to enantiomerically pure compounds. |
Exploration of New Bioisosteric Applications
The spiro[3.3]heptane scaffold has garnered significant attention as a bioisostere for commonly encountered aromatic rings in drug molecules. Its rigid, three-dimensional, and non-planar structure offers a compelling alternative to flat aromatic systems, potentially leading to improved physicochemical properties and novel intellectual property. chemrxiv.orgrsc.org
The spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgrsc.org This substitution can lead to a decrease in lipophilicity and an increase in the fraction of sp³-hybridized carbons (Fsp³), which are desirable traits for drug candidates. For example, replacing the phenyl ring in the anesthetic drug Benzocaine with a spiro[3.3]heptane moiety resulted in a patent-free analog with retained biological activity. chemrxiv.orgnih.gov Similarly, this strategy has been applied to the anticancer drugs Sonidegib and Vorinostat, demonstrating the broad potential of this scaffold in medicinal chemistry. chemrxiv.orgrsc.org
The carboxylic acid functionality at the 2-position of the spiro[3.3]heptane ring serves as a crucial handle for incorporating the scaffold into larger molecules, mimicking the connectivity of a substituted benzoic acid. Future research will likely focus on a more systematic exploration of this compound as a direct replacement for various substituted benzoic acids in known bioactive compounds. This will involve the synthesis of a diverse library of derivatives and their evaluation in a wide range of biological assays.
Beyond mimicking aromatic rings, heteroatom-containing spiro[3.3]heptanes are being investigated as bioisosteres for saturated heterocyclic rings. For instance, 2,6-diazaspiro[3.3]heptane has been utilized as a constrained analog of piperazine (B1678402), and 2-azaspiro[3.3]heptane can serve as a piperidine (B6355638) surrogate. nih.gov The introduction of a carboxylic acid group onto these heterocyclic spiro[3.3]heptane scaffolds could open up new avenues for bioisosteric replacement of amino acids and other functionalized cyclic systems.
A comparative analysis of key properties for phenyl ring and its spiro[3.3]heptane bioisostere is presented below:
| Property | Phenyl Ring | Spiro[3.3]heptane | Implication in Drug Design |
| Planarity | Planar | Non-planar, 3D | Improved spatial arrangement for target binding. |
| Fsp³ | Low | High | Potential for improved solubility and reduced toxicity. |
| Lipophilicity | Generally higher | Generally lower | Can lead to better pharmacokinetic profiles. |
| Rotatable Bonds | Fewer | More restricted | Increased conformational rigidity can enhance potency. |
| Patentability | Often encumbered | Offers novel chemical space | Opportunity for new intellectual property. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
One of the key applications of AI in this context is virtual screening and de novo design . Machine learning models can be trained on large datasets of known bioactive molecules to predict the biological activity of novel spiro[3.3]heptane derivatives. These models can screen vast virtual libraries of compounds, prioritizing those with the highest probability of being active against a specific biological target. Furthermore, generative AI models can design entirely new spiro[3.3]heptane-based molecules with desired properties, exploring a much broader chemical space than is feasible with traditional methods.
AI and ML can also be instrumental in predicting the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound derivatives. By analyzing the structural features of the molecules, these models can forecast properties such as solubility, permeability, metabolic stability, and potential toxicity. This allows for the in silico filtering of compounds with unfavorable properties early in the drug discovery process, saving significant time and resources.
Moreover, AI can play a crucial role in synthetic route prediction . Machine learning algorithms can be trained on vast reaction databases to propose efficient and viable synthetic pathways for novel spiro[3.3]heptane derivatives. This can assist chemists in designing more effective synthetic strategies and overcoming potential synthetic challenges.
The application of AI and ML in the context of spiro[3.3]heptane research can be summarized in the following table:
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries. | Rapid identification of potential hits. |
| De Novo Design | Generation of novel molecular structures. | Exploration of new chemical space and IP. |
| Property Prediction | Forecasting of physicochemical and ADMET properties. | Early-stage filtering of non-drug-like candidates. |
| Synthetic Route Prediction | Proposing efficient and viable synthetic pathways. | Optimization of chemical synthesis and resource allocation. |
Advanced Applications in Materials Science
The unique, rigid, and three-dimensional structure of the spiro[3.3]heptane core makes it an attractive building block for the development of advanced materials with novel properties. While its application in materials science is less explored than in medicinal chemistry, emerging research indicates significant potential in this area.
One promising application is in the field of polymer chemistry . The incorporation of the spiro[3.3]heptane moiety into polymer backbones can impart unique thermal, mechanical, and morphological properties. For instance, triblock copolymers containing a spirocyclic mid-block have been synthesized, suggesting that the rigid spiro[3.3]heptane unit can be used to create polymers with tunable physical characteristics. This compound, with its reactive functional group, can serve as a key monomer for the synthesis of novel polyesters and polyamides with enhanced rigidity and thermal stability.
In the realm of organic electronics , spiro[3.3]heptane derivatives have shown potential as components of functional materials. A notable example is the development of a hole-transporting material based on a spiro[3.3]heptane-2,6-dispirofluorene core for use in perovskite solar cells. This material demonstrated competitive power conversion efficiency, highlighting the potential of the spiro[3.3]heptane scaffold in designing materials for optoelectronic applications. The carboxylic acid group can be utilized to anchor these molecules to surfaces or to tune their electronic properties.
Furthermore, Spiro[3.3]heptane-2,6-dicarboxylic acid has been used as a chiral linker in the synthesis of metal-organic frameworks (MOFs) . The rigid and well-defined geometry of the spiro[3.3]heptane unit can lead to the formation of MOFs with specific pore sizes and functionalities. The chirality of the linker can also be transferred to the resulting MOF, making them potentially useful for enantioselective separations or catalysis.
The potential applications of spiro[3.3]heptane derivatives in materials science are summarized in the table below:
| Application Area | Role of Spiro[3.3]heptane Scaffold | Potential Benefits |
| Polymer Chemistry | Monomer or rigid backbone component. | Enhanced thermal stability, mechanical strength, and defined morphology. |
| Organic Electronics | Core for hole-transporting materials. | High power conversion efficiency in solar cells, tunable electronic properties. |
| Metal-Organic Frameworks | Chiral linker. | Controlled porosity, enantioselective separation, and catalysis. |
| Supramolecular Chemistry | Building block for complex assemblies. | Creation of novel host-guest systems and molecular machines. |
Interdisciplinary Research Collaborations
The diverse and expanding applications of this compound and its derivatives underscore the necessity for interdisciplinary research collaborations. The journey of a spiro[3.3]heptane-based molecule from a laboratory curiosity to a real-world application, be it a new drug or an advanced material, requires the concerted effort of experts from various scientific fields.
In the realm of drug discovery , collaborations between synthetic organic chemists, medicinal chemists, computational chemists, and biologists are paramount. Synthetic chemists are needed to devise novel and efficient routes to new spiro[3.3]heptane analogs. Medicinal chemists can then design and incorporate these scaffolds into potential drug candidates. Computational chemists can use AI and molecular modeling to predict the properties of these molecules and guide their design. Finally, biologists and pharmacologists are essential for evaluating the biological activity and pharmacokinetic profiles of these new compounds. The successful development of spiro[3.3]heptane-based drugs as bioisosteres for existing pharmaceuticals is a testament to the power of such collaborations. chemrxiv.orgnih.gov
In materials science , partnerships between organic chemists and materials scientists are crucial for translating the unique properties of the spiro[3.3]heptane scaffold into functional materials. Organic chemists can synthesize novel spiro[3.3]heptane-based monomers and building blocks, while materials scientists can characterize the resulting polymers, electronic devices, or MOFs and explore their applications. The development of new hole-transporting materials for solar cells or specialized polymers with enhanced properties would greatly benefit from such synergistic efforts.
Furthermore, the intersection of biology and materials science offers exciting opportunities. For example, spiro[3.3]heptane-based materials could be explored for biomedical applications such as drug delivery systems or biocompatible coatings. This would require collaboration between materials scientists, biologists, and medical researchers.
The future progress in the field of spiro[3.3]heptane chemistry will undoubtedly be driven by such interdisciplinary endeavors. Fostering an environment that encourages communication and collaboration between these diverse fields will be key to unlocking the full potential of this versatile chemical scaffold. The inherent need for a multidisciplinary approach is evident in the journey from fundamental synthetic challenges to the complex biological evaluations required for drug development, and the intricate characterization needed for materials science advancements. nih.gov
Q & A
Q. What are the standard synthetic routes for Spiro[3.3]heptane-2-carboxylic acid and its derivatives?
Q. How can researchers introduce functional groups such as amines into the spiro[3.3]heptane scaffold?
Methodological Answer: Amine functionalization is typically achieved via late-stage modifications. For instance, coupling 2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester with aryl amines (e.g., 2-methoxyphenylamine) using Pd₂(dba)₃/XPhos catalysts enables C–N bond formation. Subsequent TFA-mediated deprotection yields free amines . Alternatively, reductive amination or nucleophilic substitution can introduce alkyl/aryl groups at the spiro carbon .
Q. What purification and characterization techniques are recommended for this compound derivatives?
Methodological Answer:
- Purification: Flash column chromatography (e.g., ethyl acetate/hexane gradients) is standard for intermediates . Acidic workup (e.g., TFA) followed by neutralization aids in isolating free amines.
- Characterization: High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) confirm molecular identity. For stereochemical analysis, X-ray crystallography or NOESY may be required. Purity is assessed via HPLC (≥95% for bioactive derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis of substituted Spiro[3.3]heptane-2-carboxylic acids?
Q. What strategies are effective in addressing contradictory data in biological activity assays involving Spiro[3.3]heptane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
